(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Pharmaceutical Analysis Quality Control Regulatory Compliance

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate (CAS 117977-19-2), also known as 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is a key intermediate in the synthesis of Rabeprazole, a proton pump inhibitor. This compound is also recognized as a Rabeprazole process impurity, designated as Rabeprazole Impurity 49.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 117977-19-2
Cat. No. B120977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate
CAS117977-19-2
Synonyms4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol-2-acetate; 
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1COC(=O)C)OCCCOC
InChIInChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3
InChIKeyMCHZMEXSIPGEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate (CAS 117977-19-2): Procurement & Analytical Guide for a Critical Rabeprazole Intermediate and Impurity Standard


(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate (CAS 117977-19-2), also known as 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is a key intermediate in the synthesis of Rabeprazole, a proton pump inhibitor [1]. This compound is also recognized as a Rabeprazole process impurity, designated as Rabeprazole Impurity 49 [2]. It is primarily utilized as an analytical reference standard for pharmaceutical quality control (QC), method validation, and stability studies in drug development and manufacturing . Its significance lies in its defined role as a potential impurity in Rabeprazole sodium, requiring its accurate identification and quantification to meet regulatory guidelines [3].

The Critical Role of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate: Why Structural Analogs Cannot Be Substituted in Analytical and Synthetic Workflows


The use of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is non-substitutable in analytical and synthetic contexts due to its precise structural identity. As a specific process impurity in Rabeprazole synthesis, it possesses a unique molecular mass (253.29 g/mol) and chromatographic profile [1]. Attempting to use a structurally similar compound, such as the alcohol precursor (2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine) or the chloromethyl derivative, would invalidate analytical results, as they would not co-elute or respond identically in validated HPLC methods . Furthermore, in synthetic pathways, this acetate ester is a crucial intermediate, and substituting it with another ester or a different protecting group would alter reactivity, yield, and potentially introduce new, uncharacterized impurities, compromising the entire downstream process [2].

Quantitative Differentiation: Evidence-Based Comparison of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate for Informed Procurement


Designation as a Specific Impurity for Rabeprazole: A Mandate for Analytical Reference Standards

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is explicitly identified as an impurity in Rabeprazole sodium drug substance, necessitating its use as a reference standard in HPLC and LC-MS methods [1]. Regulatory guidelines for ANDA and DMF submissions require the characterization and control of such specified impurities . Unlike non-specific impurities that are not individually identified, this compound is a named entity, requiring a certified reference material for accurate quantification [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Chromatographic Distinction: HPLC Purity and Method Specificity in Rabeprazole Analysis

The compound is supplied with a defined purity specification for use in HPLC analysis. Vendors specify a purity of 95% or higher (e.g., 95% minimum purity from AKSci, 98% HPLC purity from SINCO) to ensure its suitability as a reliable analytical marker . This level of purity is critical for the accurate quantification of the impurity in Rabeprazole drug substance, where typical impurity levels are controlled to ≤0.1% for unspecified impurities [1]. The compound's unique retention time and mass spectrometric signature differentiate it from other process impurities like Rabeprazole sulfone or Rabeprazole thioether, which have distinct molecular structures and properties [2].

HPLC Method Validation Stability Studies

Synthetic Lineage and Purity: Divergent Stability and Handling Compared to Its Alcohol and Chloride Analogs

In the Rabeprazole synthesis pathway, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is produced from the N-oxide derivative with acetic anhydride at 90°C, serving as a protected form of the alcohol intermediate [1]. The acetate ester is then hydrolyzed to the corresponding alcohol (2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine). The acetate ester's stability and handling properties differ from the more reactive alcohol, which can undergo oxidation or unwanted esterification, and from the chloromethyl derivative, which is a reactive alkylating agent [2]. The acetate is stored long-term in a cool, dry place, whereas the alcohol is typically stored under refrigeration .

Chemical Synthesis Process Chemistry Intermediates

Verifiable Analytical Support: Differentiated by Certified Documentation (CoA, NMR, MS)

Procurement of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate from reputable suppliers is differentiated by the availability of a comprehensive analytical data package. This typically includes a Certificate of Analysis (CoA) confirming purity (e.g., 98% by HPLC), along with NMR, MS, and IR spectra for structural confirmation [1]. This level of documentation, which is standard for impurity reference standards, is essential for GMP compliance and regulatory submissions . In contrast, a generic chemical supply may only provide a basic purity statement without the full spectral characterization required for method validation or filing [2].

Quality Assurance GMP Regulatory Submissions

Defined Application Scenarios for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate in R&D and Manufacturing


Pharmaceutical Quality Control (QC) and Method Validation for Rabeprazole API

Use as a primary reference standard for the identification and quantification of Rabeprazole Impurity 49 in Rabeprazole sodium API and finished drug products. This is essential for developing and validating stability-indicating HPLC or LC-MS methods to ensure the final product meets the specified impurity limits (e.g., unspecified impurities NMT 0.10%) [1].

Regulatory Filing Support (ANDA, DMF)

Procurement of the compound with a full Certificate of Analysis and spectral data (NMR, MS) to support Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The documentation demonstrates control over this specific process impurity and satisfies the data requirements of regulatory agencies for drug approval [1].

Synthetic Process Development and Optimization for Rabeprazole

Employed as a stable, protected intermediate in the multi-step synthesis of Rabeprazole. Its use allows for the optimization of reaction conditions (e.g., the hydrolysis step to the alcohol intermediate) and the study of impurity formation pathways without the complications of handling the more reactive alcohol or chloride intermediates [1].

Forced Degradation and Stability Studies

Used as a marker compound to investigate the formation of this specific impurity under various stress conditions (e.g., acid, base, oxidative, thermal) as part of ICH stability studies for Rabeprazole formulations. This helps establish the degradation pathway and confirm the stability-indicating nature of the analytical methods [1].

Technical Documentation Hub

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